4-Methyl-3-[[1-oxo-2-(propylamino)propyl]amino]-2-thiophenecarboxylic Acid-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Articaine related compound B-d7 is a deuterated derivative of Articaine related compound B. Articaine itself is a widely used local anesthetic in dentistry, known for its efficacy and rapid onset of action. The deuterated form, Articaine related compound B-d7, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Articaine due to the presence of deuterium atoms which can be traced more easily in analytical studies .
Preparation Methods
The preparation of Articaine related compound B-d7 involves several synthetic steps. The general synthetic route includes:
Amidation Reaction: Starting with 4-methyl-3-aminothiophene-2-methyl formate and 2-chloro propionyl chloride, an amidation reaction is carried out.
Ammoniation Reaction: The intermediate product undergoes ammoniation with propylamine.
Deuteration: The final step involves the incorporation of deuterium atoms to obtain Articaine related compound B-d7.
Industrial production methods for Articaine related compound B-d7 are designed to be efficient and scalable, avoiding rigorous reaction conditions and using readily available raw materials .
Chemical Reactions Analysis
Articaine related compound B-d7 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its parent amine form.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Articaine related compound B-d7 has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Articaine in the body.
Metabolic Pathway Analysis: Helps in tracing the metabolic pathways of Articaine due to the presence of deuterium atoms.
Analytical Chemistry: Employed in mass spectrometry and other analytical techniques to improve the accuracy of detection and quantification.
Biomedical Research: Investigated for its potential effects and interactions in various biological systems
Mechanism of Action
Articaine related compound B-d7 exerts its effects by blocking nerve conduction. It binds to the α-subunit of voltage-gated sodium channels within the inner cavity of the nerve, reducing sodium influx and preventing the initiation of action potentials. This leads to a temporary local numbness, making it effective as a local anesthetic .
Comparison with Similar Compounds
Articaine related compound B-d7 is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:
Articaine: The parent compound, widely used in dental anesthesia.
Lidocaine: Another local anesthetic, but with a different chemical structure and pharmacokinetic profile.
Prilocaine: Similar to Articaine but with different metabolic pathways and clinical applications
Articaine related compound B-d7 stands out due to its enhanced traceability in analytical studies, providing more detailed insights into the pharmacokinetics and metabolism of Articaine.
Properties
Molecular Formula |
C12H18N2O3S |
---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
3-[2-(1,1,2,2,3,3,3-heptadeuteriopropylamino)propanoylamino]-4-methylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17)/i1D3,4D2,5D2 |
InChI Key |
LUPKINKNYDFRIB-RDEKYTKOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(C)C(=O)NC1=C(SC=C1C)C(=O)O |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.